
3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives It features a morpholine ring, a diphenyl group, and a pyrrole carboxamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by morpholine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amines.
Substitution: Various substituted pyrrole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving pyrrole derivatives.
Industry:
Polymer Industry: The compound can be used in the synthesis of specialty polymers with unique properties.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The morpholine and pyrrole groups can interact with the active sites of these targets, leading to the desired biological effect.
相似化合物的比较
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and has shown antitumor activity.
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds have exhibited anticonvulsive and cholinolytic activities.
Uniqueness: 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide is unique due to its combination of a morpholine ring, diphenyl groups, and a pyrrole carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
135548-47-9 |
|---|---|
分子式 |
C21H21N3O2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-N,4-diphenyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-9-5-2-6-10-17)19-20(24-11-13-26-14-12-24)18(15-22-19)16-7-3-1-4-8-16/h1-10,15,22H,11-14H2,(H,23,25) |
InChI 键 |
PGAAMVDRYANPSJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(NC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


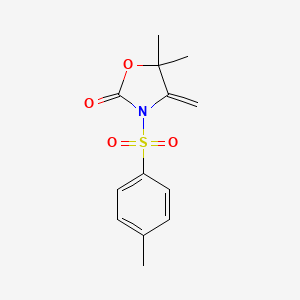
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
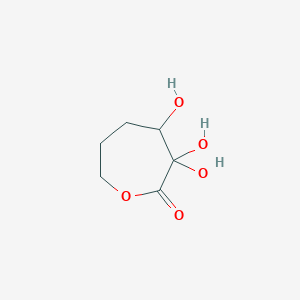
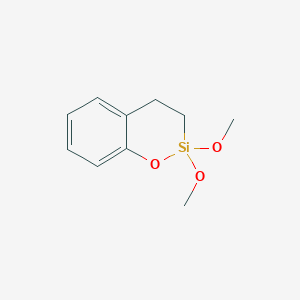
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

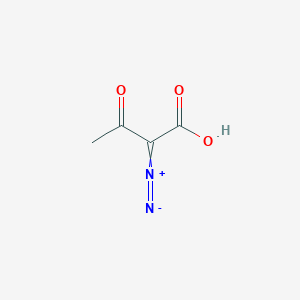
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)

![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
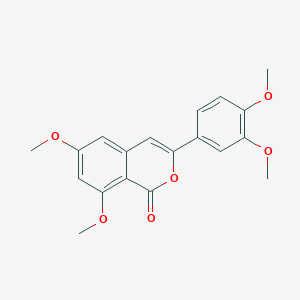
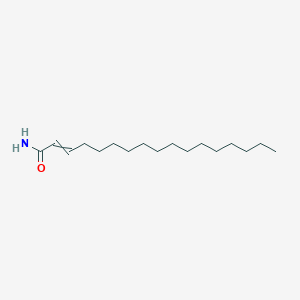
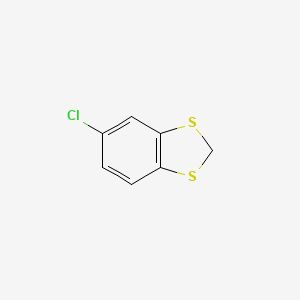
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
